1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a cyclopropylmethyl group, a phenylpyrimidinyl group, and a pyrrole ring
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrrole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenylpyrimidinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a halogenated pyrimidine. The cyclopropylmethyl group can be added via a nucleophilic substitution reaction using a cyclopropylmethyl halide. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, using reagents such as sodium hydride and alkyl halides.
Coupling Reactions: The phenylpyrimidinyl group allows for further functionalization through coupling reactions, such as the Heck or Sonogashira coupling, to introduce additional substituents.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpyrimidinyl group is known to interact with nucleic acids and proteins, potentially inhibiting their function. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-4-(2-pyridyl)-1H-pyrrole-2-carboxylic acid: This compound has a pyridyl group instead of a phenylpyrimidinyl group, which may result in different biological activities and chemical reactivity.
1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-3-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s properties and interactions.
1-(Cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)-1H-pyrrole-2-carboxamide: The carboxylic acid group is replaced with a carboxamide group, potentially altering the compound’s solubility and biological activity.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-phenylpyrimidin-5-yl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(24)17-8-15(12-22(17)11-13-6-7-13)16-9-20-18(21-10-16)14-4-2-1-3-5-14/h1-5,8-10,12-13H,6-7,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLVTWYSJIARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=C2C(=O)O)C3=CN=C(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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